molecular formula C7H5BrN2 B1343707 6-Bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-71-1

6-Bromo-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1343707
M. Wt: 197.03 g/mol
InChI Key: IRXFHLHFJHIJTO-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-c]pyridine is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromine atom on a pyrrolopyridine skeleton, which is a fused heterocyclic system combining a pyrrole and a pyridine ring. This structure is of interest due to its potential for further functionalization and its relevance in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been achieved through various methods. One approach involves the sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide followed by debenzylation, which is applicable to the synthesis of different N6-substituted tetrahydro derivatives . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine, followed by alkylation reactions . Additionally, bromination of pyridin-2(1H)-ones has been used to obtain 6-bromomethyl-substituted derivatives, which serve as precursors for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing its molecular geometry and the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives have been confirmed, and their intermolecular contacts have been analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been explored in various chemical reactions. These compounds can undergo further functionalization through nucleophilic substitution reactions, as demonstrated by the synthesis of thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives . Additionally, the presence of the bromine atom makes these derivatives suitable for carbon-carbon coupling reactions, which are fundamental in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and cell parameters of these compounds . Spectroscopic techniques, such as NMR, are used to characterize the synthesized compounds and confirm their structures . Theoretical calculations, including density functional theory (DFT), have been employed to predict the electronic and nonlinear optical properties, as well as to perform molecular docking studies to assess the biological activity of these derivatives .

Scientific Research Applications

Anticancer Activities

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1H-pyrrolo[3,2-c]pyridine derivatives, including 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown potent anticancer activities .
  • Methods of Application : The compounds were synthesized from a precursor in the presence of iron powder and acetic acid . The resulting compound was then combined with 3,4,5-trimethoxyphe-nylboric acid, potassium carbonate, pyridine, and copper (II) acetate to produce the intermediate 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H- pyrrolo[3,2-c]pyridine .
  • Results or Outcomes : Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .

FGFR Targeting for Cancer Therapy

  • Scientific Field : Cancer Research
  • Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been developed as potential FGFR (Fibroblast Growth Factor Receptor) inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The research is still ongoing, but these compounds are seen as having development prospects for cancer therapy .

Synthesis of Complex Molecules

  • Scientific Field : Organic Chemistry
  • Application Summary : 6-Bromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of complex molecules . It’s often used in the pharmaceutical industry for the development of new drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The research is still ongoing, but these compounds are seen as having development prospects for drug discovery .

Stimulating Glucose Incorporation into Lipids

  • Scientific Field : Biochemistry
  • Application Summary : Pyrrolo[3,4-c]pyridine-1,3 (2H)-dione derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been tested for their ability to stimulate the incorporation of glucose into lipids .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The research is still ongoing, but these compounds are seen as having potential for understanding glucose metabolism .

Building Block in Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : 6-Bromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of complex molecules . It’s often used in the pharmaceutical industry for the development of new drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The research is still ongoing, but these compounds are seen as having development prospects for drug discovery .

Understanding Glucose Metabolism

  • Scientific Field : Biochemistry
  • Application Summary : Pyrrolo[3,4-c]pyridine-1,3 (2H)-dione derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been tested for their ability to stimulate the incorporation of glucose into lipids .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The research is still ongoing, but these compounds are seen as having potential for understanding glucose metabolism .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXFHLHFJHIJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646631
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-pyrrolo[3,2-c]pyridine

CAS RN

1000342-71-1
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Naud, IM Westwood, A Faisal… - Journal of medicinal …, 2013 - ACS Publications
The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes …
Number of citations: 80 pubs.acs.org
EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Activating mutations within the epidermal growth factor receptor (EGFR) kinase domain, commonly L858R or deletions within exon 19, increase EGFR-driven cell proliferation and …
Number of citations: 61 pubs.acs.org
EJ Hanan, C Eigenbrot, MC Bryan, D Burdick, BK Chan… - pstorage-acs-6854636.s3 …
4BID ASK 3.3935368 3.2679405 0.91468984 o1cccc1 3UZP CK1-‐D 3.6837227 3.6470892 0.51822031 c1ccccc1 3UYT CK1-‐D 3.8309829 3.8122811 0.37807807 c1ccccc1 4HNF …

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